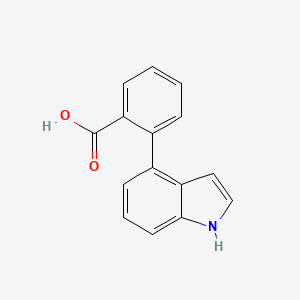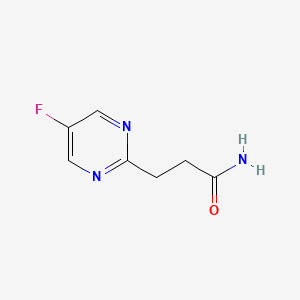
3-(5-Fluoropyrimidin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoropyrimidin-2-yl)propanamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their unique properties and applications in various fields, including medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyrimidin-2-yl)propanamide typically involves the reaction of 5-fluoropyrimidine with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of microwave irradiation to accelerate the reaction and improve yields. This method has been shown to be effective in synthesizing various fluorinated pyrimidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Fluoropyrimidin-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(5-Fluoropyrimidin-2-yl)propanoic acid.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(5-Fluoropyrimidin-2-yl)propanoic acid.
Reduction: 3-(5-Fluoropyrimidin-2-yl)propanamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Fluoropyrimidin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical tool in cell biology and molecular biology.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoropyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: A selective TYK2 inhibitor used in the treatment of inflammatory bowel disease.
2-(6-methoxy-2-naphthyl)propanamide derivatives: Potential antibacterial and antifungal agents.
Uniqueness
3-(5-Fluoropyrimidin-2-yl)propanamide is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8FN3O |
|---|---|
Poids moléculaire |
169.16 g/mol |
Nom IUPAC |
3-(5-fluoropyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C7H8FN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12) |
Clé InChI |
FWFHWYKVSKBEMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CCC(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




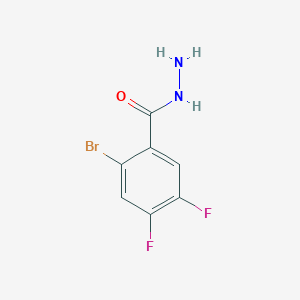
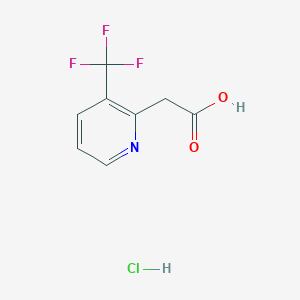


![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)

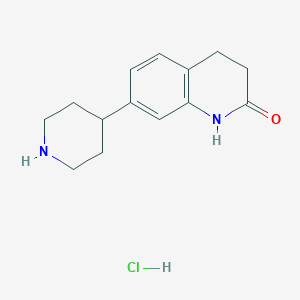
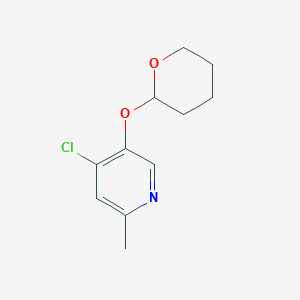
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)


